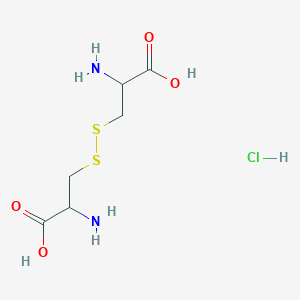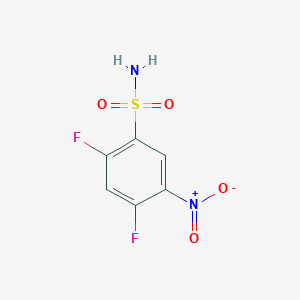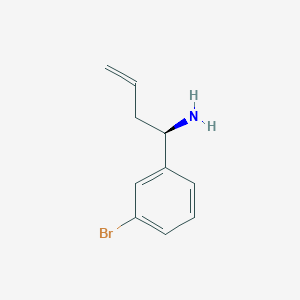
tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate is an organic compound with the molecular formula C13H17BrF2NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a substituted phenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-bromo-4,5-difluorophenoxy)ethanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity may also be employed. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized phenoxy derivatives such as quinones.
Reduction Reactions: Products include amines or other reduced carbamate derivatives.
科学的研究の応用
tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate involves the interaction of its carbamate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
類似化合物との比較
Similar Compounds
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate
Uniqueness
tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group. This combination of halogens can significantly influence the compound’s reactivity and interactions with other molecules. The presence of the difluorophenoxy group also imparts specific electronic properties that can be advantageous in certain applications, such as enzyme inhibition or receptor binding.
特性
分子式 |
C13H16BrF2NO3 |
|---|---|
分子量 |
352.17 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-bromo-4,5-difluorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H16BrF2NO3/c1-13(2,3)20-12(18)17-4-5-19-11-7-10(16)9(15)6-8(11)14/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChIキー |
CVKXJLQYKPOWIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1Br)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)



![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)





